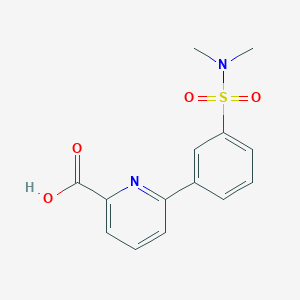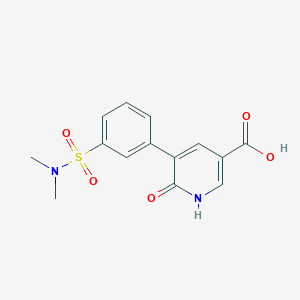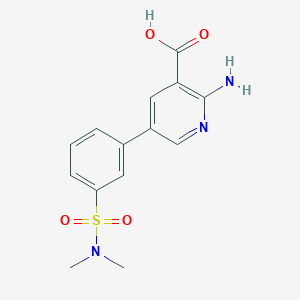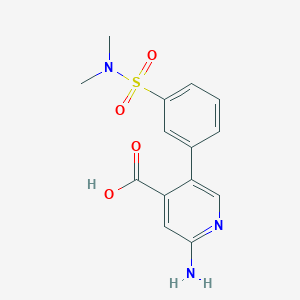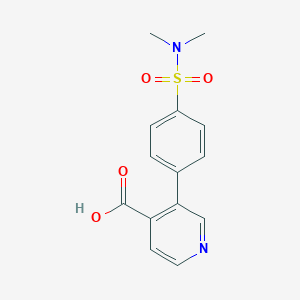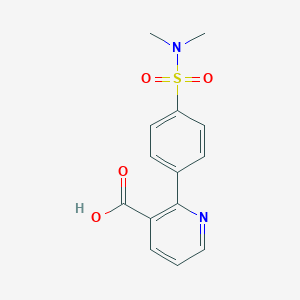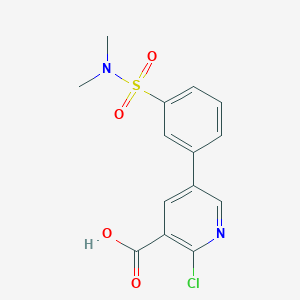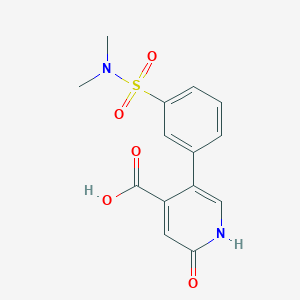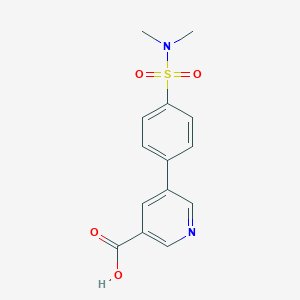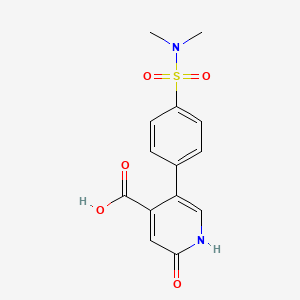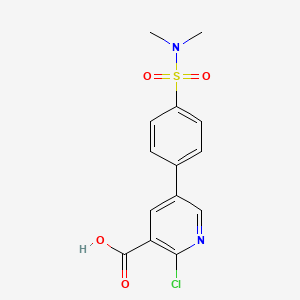
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
Overview
Description
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid (2-AM5-DMSN) is an organic compound that has been studied for its potential therapeutic uses. It is a derivative of nicotinic acid, and is composed of two amine groups, one dimethyl sulfamoyl group, and one phenyl group. 2-AM5-DMSN is a white crystalline solid, and has a melting point of 174-176°C. 2-AM5-DMSN is commercially available in 95% purity, and is used as an intermediate for the synthesis of a variety of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is not known. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been shown to inhibit the production of nitric oxide, which is an important mediator of inflammation. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are responsible for oxidative stress.
Biochemical and Physiological Effects
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. In animal studies, it has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of tumor cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Advantages and Limitations for Lab Experiments
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is commercially available in 95% purity, making it easy to obtain for laboratory experiments. In addition, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is a relatively expensive compound, and its solubility in water is limited, making it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the study of 2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%. These include further studies into its anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, further studies could be conducted into its potential use as a drug delivery system for the treatment of cancer. Finally, further studies could be conducted into its potential use in the treatment of other diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Synthesis Methods
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid and dimethyl sulfamoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds in two steps, first forming an intermediate, and then the final product. The first step involves the reaction of nicotinic acid with dimethyl sulfamoyl chloride in anhydrous aluminum chloride, forming an intermediate. The second step involves the reaction of the intermediate with anhydrous aluminum chloride and a base, forming the final product.
Scientific Research Applications
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential therapeutic uses. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. In addition, 2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been studied as a potential drug delivery system for the treatment of cancer.
properties
IUPAC Name |
2-amino-5-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-5-3-9(4-6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H2,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKUXBAXGRGQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148289 | |
| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-43-2 | |
| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261951-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



